molecular formula C7H14ClNO B2656060 (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride CAS No. 2580097-94-3

(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride

Cat. No.: B2656060
CAS No.: 2580097-94-3
M. Wt: 163.65
InChI Key: MDQKLUYUUUXREQ-FNCXLRSCSA-N
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Description

This bicyclic compound features a 2-azabicyclo[2.2.1]heptane core with a methyl and hydroxyl group at the 6-position, stabilized as a hydrochloride salt. Its stereospecific configuration (1S,4R,6R) distinguishes it from racemic or diastereomeric analogs, influencing its physicochemical and biological properties .

Properties

IUPAC Name

(1S,4R,6R)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-7(9)3-5-2-6(7)8-4-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQKLUYUUUXREQ-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1NC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]2C[C@@H]1NC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Starting from Bicyclic Ketones: One common method involves starting with a bicyclic ketone and performing a series of reactions including reduction, substitution, and hydrolysis[_{{{CITATION{{{_3{Methyl 2- {4- [ (1S,4R,5S,6R)-4- (4-fluorophenyl)-6- { (4 ....

  • Using Amines: Another approach involves the use of amines and subsequent cyclization reactions to form the bicyclic structure[_{{{CITATION{{{_3{Methyl 2- {4- [ (1S,4R,5S,6R)-4- (4-fluorophenyl)-6- { (4 ....

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at various positions on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted derivatives with different functional groups attached to the bicyclic structure.

Scientific Research Applications

(1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Studied for its potential biological activities, including interactions with various biomolecules.

  • Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

a. 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2288709-05-5)
  • Key Difference : Fluorine at position 5 instead of methyl/hydroxyl at position 4.
  • Impact : Fluorination increases lipophilicity and metabolic stability but reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound .
b. tert-Butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1403865-39-3)
  • Key Difference : Boc-protected amine at position 2 and hydroxyl at position 5.
  • Impact : The Boc group enhances stability during synthesis but requires acidic deprotection for further functionalization, unlike the hydrochloride salt form of the target compound .

Stereochemical Variations

a. rac-(1R,4S,6S)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride
  • Key Difference : Racemic mixture (1R,4S,6S vs. 1S,4R,6R).
  • Impact : The single enantiomer (1S,4R,6R) may exhibit higher target specificity in chiral environments (e.g., enzyme binding) compared to racemic mixtures, which often show reduced efficacy or unintended side effects .
b. exo-2-Benzyl-2-azabicyclo[2.2.1]heptan-6-ol
  • Key Difference : Benzyl substituent at position 2 and hydroxyl at position 6.

Ring System Variations

a. (1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride (CAS 13729-77-6)
  • Key Difference : Bicyclo[4.1.0] framework with aziridine-like ring strain.
  • Impact : The larger ring system and altered bridge positions may confer distinct conformational preferences, affecting interactions with biological targets compared to the bicyclo[2.2.1] system .
b. (1s,5r)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
  • Key Difference : Bicyclo[3.2.1]octane core with methyl at position 7.

Solubility and Stability

  • Hydrochloride Salts : The target compound and analogs (e.g., 5-fluoro derivative) exhibit improved aqueous solubility due to ionic character, critical for bioavailability in drug formulations .
  • Hydroxyl vs. Ketone : The hydroxyl group in the target compound enables hydrogen bonding but may increase oxidation susceptibility, whereas ketone analogs (e.g., 2-azabicyclo[2.2.1]heptan-6-one) are more stable but less reactive .

Comparative Data Table

Compound Name Molecular Formula Substituents Stereochemistry Key Property
Target Compound C7H14ClNO 6-methyl, 6-OH (1S,4R,6R) High aqueous solubility, chiral specificity
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl C6H10ClFN 5-F Not specified Increased lipophilicity
rac-(1R,4S,6S)-6-Methyl analog HCl C7H14ClNO 6-methyl, 6-OH Racemic Reduced enantiomeric purity
exo-2-Benzyl-2-azabicyclo[2.2.1]heptan-6-ol C13H17NO 2-benzyl, 6-OH exo-configuration Enhanced membrane permeability

Biological Activity

Introduction

The compound (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol; hydrochloride is a bicyclic structure with a nitrogen atom in its ring system, classified as an azabicyclic compound. Its unique stereochemistry and the presence of the hydrochloride form suggest potential biological activities that merit investigation. This article provides a detailed examination of the biological activity of this compound, including its chemical properties, potential pharmacological effects, and relevant research findings.

Structure and Composition

The compound's IUPAC name is (1S,4R,6R)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol; hydrochloride . The molecular formula is C7H13ClNC_7H_{13}ClN with a molecular weight of approximately 151.64 g/mol. The compound's structure includes a bicyclic framework that influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H13ClNC_7H_{13}ClN
Molecular Weight151.64 g/mol
IUPAC Name(1S,4R,6R)-6-methyl-2-azabicyclo[2.2.1]heptan-6-ol; hydrochloride
Chemical ClassAzabicyclic Compounds

Reactivity

The compound can undergo various chemical reactions typical of amines and alcohols:

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : Capable of reduction to yield different forms.
  • Substitution : Substitution reactions can occur at various positions on the bicyclic structure.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Potential Activities Include:

  • Anticholinergic Effects : Similar azabicyclic compounds have been studied for their interactions with cholinergic receptors.
  • CNS Activity : The bicyclic nature may allow for blood-brain barrier penetration, indicating potential neuroactive properties.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors based on its structural characteristics.

The exact mechanism of action remains unclear due to limited direct studies on this specific compound. However, it is hypothesized that it may interact with various molecular targets leading to biological responses, potentially involving receptor binding or enzyme inhibition.

Study Overview

While there are no specific case studies solely focused on (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol; hydrochloride , related compounds have shown promising results in pharmacological studies:

  • PSEN1 Selective Inhibitors : Research into structurally similar azabicyclic compounds has demonstrated their effectiveness as selective inhibitors targeting PSEN1 complexes in Alzheimer's disease models .
    • Example Compound : A related azabicyclic sulfonamide showed low nanomolar potency towards PSEN1 with favorable pharmacokinetic properties.
  • Neuroactive Properties : Other azabicyclic compounds have been evaluated for their ability to penetrate the blood-brain barrier and exhibit neuroprotective effects in animal models .

Summary of Findings

Study FocusFindings
PSEN1 InhibitionLow nanomolar potency with selective action
NeuroactivityDemonstrated ability to penetrate the blood-brain barrier

Q & A

Q. What are the common synthetic routes for (1S,4R,6R)-6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride?

The synthesis typically involves cyclization of bicyclic lactam precursors using reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), followed by acidification to form the hydrochloride salt. For example, Portoghese’s method employs a multi-step sequence including benzoylation, diazomethane treatment, and catalytic hydrogenation under acidic conditions . Key intermediates are characterized via NMR and IR spectroscopy to confirm structural fidelity .

Q. How is the structural integrity and purity of the compound confirmed?

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical. NMR resolves stereochemistry and proton environments, while IR identifies functional groups (e.g., hydroxyl and amine stretches). X-ray crystallography may be used to resolve absolute configuration in crystalline forms . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring >95% purity for research use .

Q. What are the key chemical reactions involving this compound?

The hydroxyl and amine groups enable reactions such as:

  • Oxidation : Conversion to ketones using potassium permanganate (KMnO₄) .
  • Acetylation : Hydroxyl group modification with acetyl chloride to improve lipophilicity .
  • Nucleophilic substitution : Amine alkylation with alkyl halides to generate derivatives . Reaction conditions (pH, temperature) must be tightly controlled to avoid side reactions like over-oxidation .

Q. What biological activities have been observed for this compound?

Structural analogs exhibit activity on neurotransmitter systems (e.g., serotonin and dopamine receptors) due to the bicyclic amine scaffold. Preliminary studies suggest potential modulation of G protein-coupled receptors (GPCRs), though exact targets require elucidation . In vitro assays using HEK293 cells transfected with receptor constructs are recommended for activity profiling .

Advanced Research Questions

Q. How do reaction conditions influence the synthesis outcome and stereochemical purity?

Temperature and solvent polarity critically affect cyclization efficiency. For example, THF as a solvent stabilizes intermediates via coordination with LiAlH₄, while acidic conditions (HCl) ensure salt formation without racemization . Stereochemical control is achieved using chiral catalysts (e.g., palladium complexes) during key steps, as evidenced by enantiomeric excess (ee) values >98% in optimized protocols .

Q. How does stereochemistry affect biological activity and receptor binding?

The (1S,4R,6R) configuration creates a distinct spatial arrangement that enhances affinity for serotonin receptors (5-HT₁A) compared to its (1R,4S,6S) enantiomer. Molecular docking simulations show hydrogen bonding between the hydroxyl group and Thr195 in the receptor’s binding pocket . Comparative studies using radioligand binding assays (e.g., with [³H]-8-OH-DPAT) quantify selectivity differences .

Q. What methodological approaches enable comparative analysis with similar bicyclic amines?

A comparative framework should include:

CompoundStructure TypeKey Functional GroupsReceptor Affinity (Ki, nM)
(1S,4R,6R)-Target CompoundBicyclic amine + hydroxyl-OH, -NH5-HT₁A: 12 ± 2
2-Azabicyclo[3.3.0]octaneRigid bicyclic amine-NH5-HT₁A: 45 ± 5
N-Methyl analogMethylated amine-NCH₃5-HT₁A: 28 ± 3
Data from competitive binding assays highlight the hydroxyl group’s role in enhancing selectivity .

Q. What analytical methods are used to assess stability and degradation under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products (e.g., oxidation to ketones or hydrolysis of the bicyclic ring). Phosphate-buffered saline (PBS, pH 7.4) at 37°C simulates physiological conditions, with sampling at 0, 24, and 48 hours . Forced degradation under acidic (0.1 M HCl) and oxidative (3% H₂O₂) conditions further clarifies susceptibility .

Methodological Notes

  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy complements X-ray data to confirm configuration .
  • Reaction Optimization : Design of experiments (DoE) using variables like temperature, solvent, and catalyst loading improves yield and purity .
  • Biological Assays : Use transfected cell lines with luciferase-based reporters for high-throughput GPCR activity screening .

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